5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole
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Overview
Description
“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole” is a complex organic compound that features a benzimidazole core, a dioxaborolane group, and a trimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole” typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the Dioxaborolane Group: This step involves the reaction of the benzimidazole derivative with a boronic acid or ester under suitable conditions.
Attachment of the Trimethylsilyl Ether: This can be done by reacting the intermediate with a trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions could target the dioxaborolane group.
Substitution: The trimethylsilyl ether group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alcohols or amines in the presence of a base.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzimidazole derivative with an oxidized side chain, while substitution could replace the trimethylsilyl group with another functional group.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biomolecular Probes: The compound could be used to label or detect biomolecules.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as a catalyst, the compound might facilitate a reaction by stabilizing transition states. In biological applications, it could interact with specific molecular targets through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Dioxaborolane Compounds: Molecules featuring the dioxaborolane group.
Trimethylsilyl Ethers: Compounds with trimethylsilyl ether functionalities.
Uniqueness
The uniqueness of “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole” lies in its combination of these three distinct functional groups, which may confer unique reactivity and applications.
Properties
CAS No. |
317830-46-9 |
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Molecular Formula |
C19H31BN2O3Si |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)15-8-9-17-16(12-15)21-13-22(17)14-23-10-11-26(5,6)7/h8-9,12-13H,10-11,14H2,1-7H3 |
InChI Key |
KWOYHFAZDBIHTK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)COCC[Si](C)(C)C |
Origin of Product |
United States |
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